molecular formula C12H15NO3 B172405 1-Acetyl-5,6-dimethoxyindoline CAS No. 15937-10-7

1-Acetyl-5,6-dimethoxyindoline

Cat. No.: B172405
CAS No.: 15937-10-7
M. Wt: 221.25 g/mol
InChI Key: GCSZYTDUDYHMGG-UHFFFAOYSA-N
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Description

1-Acetyl-5,6-dimethoxyindoline is an organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and natural products. The compound’s structure includes an indoline core with acetyl and methoxy functional groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-5,6-dimethoxyindoline can be synthesized through several methods. One common approach involves the acetylation of 5,6-dimethoxyindoline using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for optimizing the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5,6-dimethoxyindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or deacetylated compounds .

Scientific Research Applications

1-Acetyl-5,6-dimethoxyindoline has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-acetyl-5,6-dimethoxyindoline exerts its effects involves interactions with various molecular targets. The acetyl and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to biological receptors. These interactions can influence cellular pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-5,6-dimethoxyindoline is unique due to the presence of both acetyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its versatility in synthetic chemistry and its potential for developing new pharmaceuticals .

Properties

IUPAC Name

1-(5,6-dimethoxy-2,3-dihydroindol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8(14)13-5-4-9-6-11(15-2)12(16-3)7-10(9)13/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSZYTDUDYHMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C21)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504818
Record name 1-(5,6-Dimethoxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15937-10-7
Record name 1-(2,3-Dihydro-5,6-dimethoxy-1H-indol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15937-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5,6-Dimethoxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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